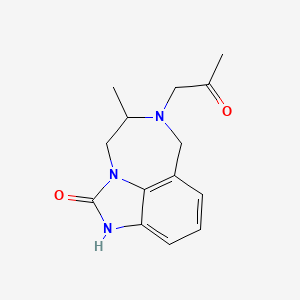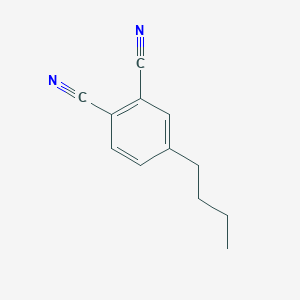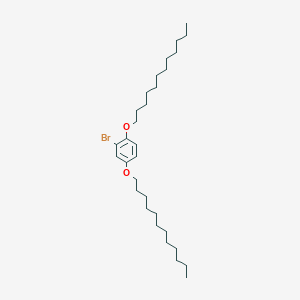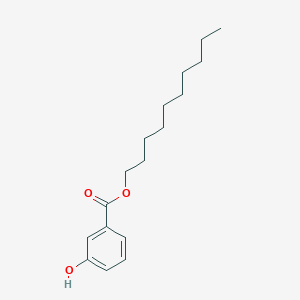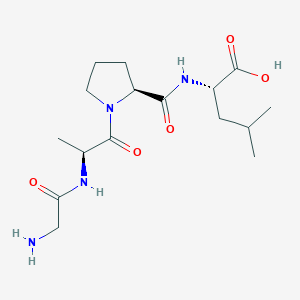
H-Gly-Ala-Pro-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Gly-Ala-Pro-Leu-OH is a tetrapeptide consisting of the amino acids glycine, alanine, proline, and leucine Peptides like this one are short chains of amino acids linked by peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Pro-Leu-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or benzyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of the first amino acid (glycine) is activated using reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Coupling Reaction: The activated carboxyl group reacts with the amino group of the next amino acid (alanine) to form a peptide bond. This process is repeated for the remaining amino acids (proline and leucine).
Deprotection: After the peptide chain is assembled, the protecting groups are removed using specific reagents like trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
In industrial settings, the synthesis of peptides like This compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides on a larger scale.
化学反应分析
Types of Reactions
H-Gly-Ala-Pro-Leu-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by enzymes or acidic/basic conditions, breaking the tetrapeptide into individual amino acids.
Oxidation and Reduction: Specific amino acids within the peptide, such as proline, can undergo oxidation or reduction reactions.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents like hydrochloric acid (HCl) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Hydrolysis: Glycine, alanine, proline, and leucine.
Oxidation/Reduction: Modified amino acids with altered functional groups.
科学研究应用
H-Gly-Ala-Pro-Leu-OH: has various applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of H-Gly-Ala-Pro-Leu-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The specific sequence of amino acids determines the peptide’s binding affinity and specificity for its molecular targets.
相似化合物的比较
H-Gly-Ala-Pro-Leu-OH: can be compared with other tetrapeptides like H-Gly-Ala-Pro-Gly-OH or H-Gly-Ala-Pro-Val-OH . The unique sequence of amino acids in This compound imparts distinct properties, such as hydrophobicity, stability, and biological activity. Similar compounds include:
- H-Gly-Ala-Pro-Gly-OH
- H-Gly-Ala-Pro-Val-OH
- H-Gly-Ala-Pro-Phe-OH
属性
分子式 |
C16H28N4O5 |
|---|---|
分子量 |
356.42 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI 键 |
SUCZGAQPOWQATN-SRVKXCTJSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


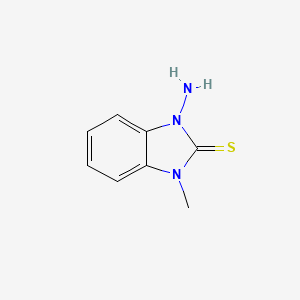
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
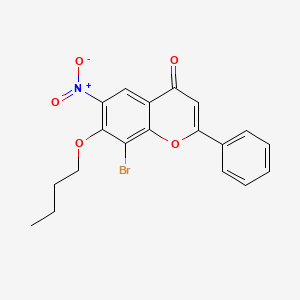
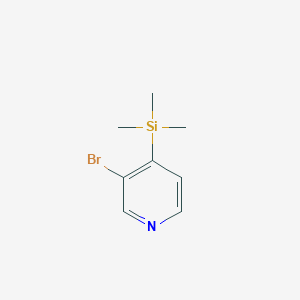
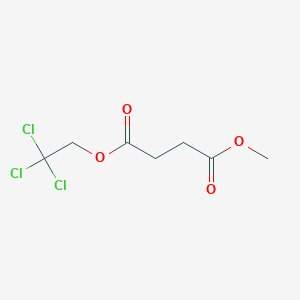
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
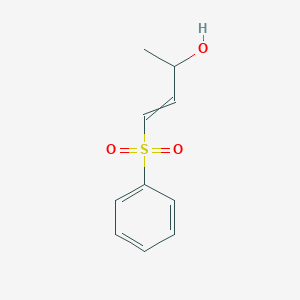
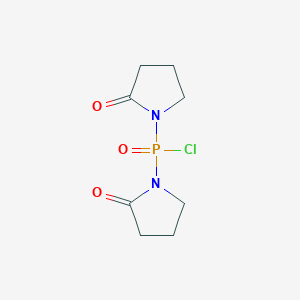
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
